Benzofuran-6-carboxylic acid
Overview
Description
Benzofuran-6-carboxylic acid is a yellow crystalline solid with low solubility in water. It is known for its notable properties such as antimicrobial and antioxidant activity, as well as its versatility in organic synthesis
Mechanism of Action
Target of Action
Benzofuran-6-carboxylic acid is a type of benzofuran compound . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, and anti-oxidative activities . This compound is used as a reagent in the development of LFA-1/ICAM antagonists SAR 118 , which suggests that it may target these proteins.
Mode of Action
Benzofuran compounds, in general, are known for their diverse pharmacological activities . They have been found to interact with various targets leading to changes in cellular functions. For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells .
Biochemical Pathways
Benzofuran compounds are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound has a melting point of around 158-162°c and low solubility in water .
Result of Action
This compound has been suggested to have antimicrobial properties, demonstrating inhibitory effects against certain bacteria and fungi . It also has potential biological activities, including anti-tumor and anti-oxidative effects .
Action Environment
It’s important to note that the compound is a yellow crystalline solid with low solubility in water , suggesting that its bioavailability and stability could be influenced by factors such as temperature and pH.
Biochemical Analysis
Biochemical Properties
Benzofuran-6-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the activity of these enzymes, thereby contributing to the compound’s antioxidant properties. Additionally, this compound has shown inhibitory effects on certain bacterial enzymes, suggesting its potential as an antimicrobial agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in certain cell types. Moreover, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are crucial for cell signaling pathways. This inhibition results in the modulation of downstream signaling events, ultimately affecting cellular responses. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods. Under specific conditions, it may undergo degradation, leading to a reduction in its efficacy. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It has been shown to influence metabolic flux and metabolite levels, contributing to its overall biological activity. For example, this compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, affecting energy production and utilization within the cell. Additionally, it interacts with cofactors such as NADH and FADH2, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions play a crucial role in determining the compound’s bioavailability and efficacy. Studies have shown that this compound can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it exerts its effects on cellular metabolism and energy production. This localization is crucial for its role in modulating mitochondrial function and influencing overall cellular health .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-6-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of salicylaldehyde derivatives. For example, the O-alkylation of salicylaldehyde with chloroacetic acid followed by dehydration and decarboxylation can yield benzofuran derivatives . Another method involves the reduction of protected 6-hydroxy-[2H]-benzofuran-3-one, cyclocondensation of 2-(2,4-dihydroxyphenyl)-1-nitroethane via a Nef reaction, and decarboxylation of 6-hydroxybenzofuran-2-carboxylic acid or its ester .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced catalytic processes and continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Benzofuran-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl group at the C-6 position plays a crucial role in these reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce benzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitro groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with additional functional groups, while reduction can produce simpler benzofuran compounds.
Scientific Research Applications
Benzofuran-6-carboxylic acid has various applications in scientific research:
Comparison with Similar Compounds
Benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives and similar heterocyclic compounds:
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Coumarin: Another heterocyclic compound with a benzene ring fused to a lactone. Coumarin derivatives have diverse biological activities.
Indole: Contains a nitrogen atom in the heterocyclic ring. Indole derivatives are widely studied for their pharmacological properties.
This compound is unique due to its specific functional groups and the resulting biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-benzofuran-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDHGRQELZPGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591395 | |
Record name | 1-Benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77095-51-3 | |
Record name | 1-Benzofuran-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Benzofurancarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5U4E8V7RT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Benzofuran-6-carboxylic acid in pharmaceutical synthesis?
A1: this compound is a crucial building block in the multi-step synthesis of Lifitegrast []. Researchers have developed an improved synthetic process for this compound, aiming for higher efficiency and yield. This is significant because a more efficient synthesis can potentially reduce production costs and increase the accessibility of Lifitegrast for patients suffering from dry eye disease.
Q2: How does the new synthetic route for this compound compare to previous methods?
A2: The research highlights that the new synthetic route for this compound avoids the "harsh reaction conditions" used in previous studies []. While the abstract doesn't specify these conditions, it implies that the new method is milder and potentially safer, which is beneficial for large-scale production. Additionally, the new route achieved a higher overall yield (79%) of Lifitegrast compared to the reported yield of 66% from previous methods [], further emphasizing its efficiency.
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